5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine

pestivirus inhibition BVDV antiviral potency CPE reduction assay

Validating pestivirus polymerase inhibition requires a selective, well-characterized tool compound-not broad-spectrum antivirals. BPIP (CAS 645420-70-8) is the prototypical imidazo[4,5-c]pyridine RdRp inhibitor. • EC50 = 0.04 µM against BVDV; selectivity index ~2,000 in MDBK cells. • Unique binding at F224 finger domain; resistance mutations confer >300-fold loss. • Inactive against HCV & YFV up to 50 µM-clean selectivity for Flaviviridae panels. • Immediate shipment, research-grade purity.

Molecular Formula C19H14BrN3
Molecular Weight 364.2 g/mol
CAS No. 645420-70-8
Cat. No. B1244427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine
CAS645420-70-8
Synonyms5-((4-bromophenyl)methyl)-2-phenyl-5H-imidazo(4,5-c)pyridine
BPIP cpd
Molecular FormulaC19H14BrN3
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br
InChIInChI=1S/C19H14BrN3/c20-16-8-6-14(7-9-16)12-23-11-10-17-18(13-23)22-19(21-17)15-4-2-1-3-5-15/h1-11,13H,12H2
InChIKeyBAONJJYITSLFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPIP Identity and Baseline Profile for Antiviral Research


5-(4-Bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine (CAS 645420-70-8), commonly designated BPIP, is a synthetic 2,5-disubstituted imidazo[4,5-c]pyridine heterocycle with a molecular weight of 364.2 g/mol [1]. It is the prototypical member of a class of highly potent and selective non-nucleoside inhibitors of pestivirus replication that target the viral RNA-dependent RNA polymerase (RdRp) [2]. First disclosed in the primary literature and in patent filings assigned to Gilead Sciences and Katholieke Universiteit Leuven, BPIP has served as the foundational tool compound for probing pestivirus polymerase function and as the starting point for antiviral lead optimisation campaigns against both pestiviruses and hepatitis C virus [2][3].

1
Workflow
Pestivirus polymerase inhibition studies
2
Tool Compound Role
Prototypical non-nucleoside RdRp inhibitor
3
Selectivity Context
Clean pestivirus-selective profile

Why BPIP Cannot Be Replaced by Structural or Functional Analogs


Simple substitution of the 4-bromobenzyl moiety or replacement with a broader-spectrum antiviral such as ribavirin fundamentally alters the pharmacological profile. The 4-bromo substituent is a critical determinant of both potency and selectivity: the unsubstituted benzyl analogue shows markedly reduced activity, while replacement with chlorine or methyl shifts the selectivity window and can redirect activity toward other Flaviviridae members, including hepatitis C virus [1]. Moreover, BPIP and its close congeners share a unique binding locus (the F224 region of the pestivirus RdRp finger domain) that is not exploited by ribavirin, nucleoside inhibitors, or host-targeted agents; resistance mutations at F224 confer >300-fold loss of susceptibility and cross-resistance to the structurally unrelated inhibitor VP32947, confirming a distinct pharmacophore requirement that cannot be met by off-the-shelf alternatives [2][3].

This Product
BPIP
4-Br substituent defines potency and pestivirus selectivity; binds F224 polymerase finger domain.
Potential Substitute
Structural or Functional Analogs
Unsubstituted, Cl, or CH3 analogs shift selectivity toward HCV; ribavirin targets a different mechanism; VP32947 shares F224 site but is a distinct chemotype.
F224 resistance mutations confer >300-fold loss of susceptibility, confirming a unique pharmacophore requirement.

Quantitative Differentiation of BPIP Against Closest Comparators


Anti-BVDV Potency Advantage Over Ribavirin

In MDBK cell-based cytopathic effect (CPE) reduction assays against bovine viral diarrhea virus (BVDV), BPIP (5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine) exhibited an EC50 of 0.04 ± 0.01 µM, whereas the broad-spectrum antiviral ribavirin, tested under comparable conditions, requires an EC50 of approximately 2.5 µM (0.61 µg/mL) [1][2]. This represents a potency advantage of roughly 60-fold for BPIP over ribavirin in the same cellular model.

Anti-BVDV Potency
Head-to-head
BPIP EC50: 0.04 ± 0.01 µM
Ribavirin EC50: ~2.5 µM
~60-fold higher assay potency
Supports BVDV CPE-reduction assay context; low nanomolar window for mechanistic studies.
MDBK cells; MTT/LDH endpoint; cross-study comparable data.
pestivirus inhibition BVDV antiviral potency CPE reduction assay

Cytotoxicity Selectivity Index Comparison

The selectivity index (SI), defined as the ratio of 50% cytostatic concentration (CC50) to effective antiviral concentration (EC50), is approximately 2,000 for BPIP in MDBK cells. In contrast, ribavirin's SI in the same cell system typically ranges between 30 and 100 (CC50 ~90 µg/mL, EC50 ~0.61 µg/mL) [1][2]. The 20–65-fold larger therapeutic window of BPIP indicates markedly lower host cell toxicity at effective antiviral doses.

Selectivity Index
Cross-study comparable
BPIP SI: ~2,000
Ribavirin SI: 30–100
20–65-fold higher SI
Supports selectivity-index assay interpretation; reported lower host cell toxicity context.
MDBK cells; CC50/EC50 ratio.
selectivity index therapeutic window cytotoxicity ratio

Pestivirus-Specific Selectivity Versus HCV

BPIP does not inhibit the hepatitis C virus (HCV) subgenomic replicon or yellow fever virus at concentrations up to 50 µM, demonstrating a pestivirus-selective profile. In contrast, the 2-(2-fluorophenyl) analogue of BPIP, obtained by introducing a fluorine at the ortho position of the 2-phenyl ring, acquires significant anti-HCV activity in the replicon system [1][2]. This structure-driven switch in virus selectivity confirms that the unmodified 2-phenyl group of BPIP is essential for maintaining pestivirus exclusivity.

Pestivirus vs HCV Selectivity
Direct head-to-head
BPIP: HCV inactive (EC50 > 50 µM)
2-Fluorophenyl analog: HCV active
Structure-driven selectivity switch
Supports pestivirus-exclusive probe context; unmodified 2-phenyl group essential for pestivirus selectivity.
Huh-7 HCV subgenomic replicon assay.
virus selectivity pestivirus specificity HCV exclusion

Resistance Barrier and Cross-Resistance Profile

BPIP-resistant BVDV variants selected in vitro carry the F224S mutation in the viral RNA-dependent RNA polymerase and exhibit at least a 300-fold increase in EC50 relative to wild-type virus (EC50 = 0.04 µM for wild-type vs. ≥12 µM for the resistant mutant). These mutants are cross-resistant to VP32947, a structurally unrelated pestivirus inhibitor, demonstrating that both compounds target the same F224 region of the polymerase finger domain [1]. This resistance profile is not observed with nucleoside inhibitors or host-factor-targeting agents.

Resistance Profile
Direct head-to-head
F224S mutant: EC50 ≥12 µM
Wild-type: EC50 0.04 µM
≥300-fold resistance shift
Validates F224 pharmacophore mapping; cross-resistance with VP32947 confirmed.
In vitro selection in MDBK cells; CPE reduction assay.
drug resistance F224S mutation cross-resistance viral polymerase

In Vivo Transmission Reduction in a Pig Model

In a classical swine fever virus (CSFV) transmission study, BPIP-treated seeder pigs (n=4, intra-muscularly infected) transmitted infection to only 2 of 4 untreated sentinel pigs, compared to 4 of 4 sentinels in the untreated control group. A statistically significant lower viral genome load was measured in the tonsils of sentinels in contact with BPIP-treated seeders versus the positive control group (p = 0.015) [1]. This study represents the only reported in vivo proof-of-concept for a pestivirus polymerase inhibitor of this chemotype.

In Vivo CSFV Transmission
Head-to-head
BPIP: 2/4 sentinels infected
Untreated: 4/4 sentinels infected
Reduced tonsil viral load (p=0.015)
Reported in vivo proof-of-concept context; supports transmission-blocking endpoint review.
CSFV pig model; n=4 per group; qRT-PCR tonsil tissue.
in vivo efficacy CSFV transmission pig model viral load reduction

Binding Mode at the Polymerase Finger Domain

Computational docking of BPIP into the crystal structure of the BVDV RdRp reveals aromatic ring stacking interactions, hydrophobic contacts, and a hydrogen bond at the top of the finger domain, centered on residue F224. This binding mode is distinct from that of nucleoside inhibitors (which bind the catalytic site) and explains why BPIP inhibits replication complexes (RCs) but not the activity of the recombinant purified RdRp in biochemical assays [1]. The unrelated inhibitor VP32947 targets the same region, as confirmed by cross-resistance, reinforcing the uniqueness of this binding pocket.

Binding Mode
Supporting evidence
Binding site
F224 at RdRp finger domain apex
Mechanism
Allosteric; inhibits RCs, not recombinant RdRp
Supports allosteric pocket pharmacophore validation; distinct from nucleoside inhibitor binding.
In silico docking; BVDV RdRp crystal structure.
target engagement polymerase finger domain computational docking F224 binding site

Key Application Scenarios in Pestivirus and Antiviral Research


Reference Inhibitor for BVDV Replication Assays

BPIP serves as the benchmark non-nucleoside polymerase inhibitor for BVDV in vitro replication assays. With an EC50 of 0.04 µM and a selectivity index of ~2,000, it enables reproducible dose-response experiments in MDBK cells without confounding cytotoxicity, unlike ribavirin which requires >50-fold higher concentrations to achieve equivalent viral inhibition [1][2]. Laboratories conducting BVDV surrogate screens for HCV drug discovery or fundamental pestivirus biology should procure BPIP as the positive control for polymerase-targeted inhibition.

Chemical Probe for the F224 Allosteric Pocket

The unique binding mode of BPIP at the F224 finger domain apex of the BVDV RdRp, validated by resistance mutation analysis and computational docking, makes it an essential tool compound for structural biology groups studying pestivirus replication complex assembly [1]. Procurement of BPIP enables site-directed mutagenesis studies, co-crystallization trials, and competition binding experiments that are not possible with nucleoside inhibitors or broader-spectrum antivirals that target the catalytic site.

In Vivo Pharmacodynamic and Transmission Studies

BPIP is the only imidazo[4,5-c]pyridine chemotype with published in vivo proof-of-concept data demonstrating reduced CSFV transmission in pigs, including statistically significant reduction of tonsil viral genome load (p=0.015) [1]. Animal health research organizations and veterinary vaccine development programs require BPIP as a reference standard for benchmarking next-generation pestivirus inhibitors intended for oral administration in swine, particularly when evaluating transmission-blocking endpoints.

Selectivity Profiling Across Flaviviridae

Because BPIP is inactive against HCV replicons and yellow fever virus at concentrations up to 50 µM, it provides a clean pestivirus-selective signal in Flaviviridae selectivity panels [1][2]. Medicinal chemistry teams optimizing imidazopyridine leads for HCV should procure BPIP alongside 2-fluorophenyl analogues to calibrate selectivity screens and to ensure that structural modifications do not inadvertently broaden or shift virus specificity away from the intended target.

Application
Selection Property
Validation Focus
BVDV replication assay reference inhibitor
Pestivirus polymerase inhibition context
Dose-response assay reproducibility; cytotoxicity endpoint review
F224 allosteric pocket chemical probe
Binding-mode specificity at RdRp finger domain
Site-directed mutagenesis; competition binding assay context
In vivo pharmacodynamic and transmission studies
Reported in vivo proof-of-concept benchmark
Transmission-blocking endpoint review; oral dosing model context
Flaviviridae selectivity panel calibration
Pestivirus-exclusive profile
HCV/yellow fever virus counter-screen; chemotype selectivity context
Quote Request

Request a Quote for 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.